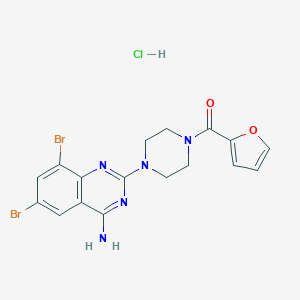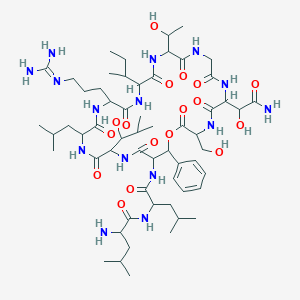
Lysobactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Katanosins belong to a group of antibiotics with potent antibacterial properties. Specifically, katanosin B is a cyclic depsipeptide derived from bacterial secondary metabolism. Its unique structure includes non-proteinogenic amino acids like 3-hydroxyleucine, 3-hydroxyasparagine, allothreonine, and 3-hydroxyphenylalanine .
Preparation Methods
Katanosin B can be isolated from the fermentation broth of microorganisms, such as Cytophaga or the Gram-negative bacterium Lysobacter sp. . chemical synthesis is also possible . The exact synthetic routes and reaction conditions are not widely documented, but further research may shed light on this aspect.
Chemical Reactions Analysis
Katanosin B inhibits bacterial cell wall biosynthesis by targeting transglycosylation and transpeptidation steps. Although the precise mechanism differs from that of vancomycin, it remains effective against problematic Gram-positive hospital pathogens like staphylococci and enterococci .
Scientific Research Applications
Researchers explore katanosin B’s applications in various fields:
Chemistry: Its unique structure and antibacterial properties make it an intriguing subject for chemical studies.
Biology: Investigating its impact on bacterial cell walls and potential interactions with other biomolecules.
Medicine: Exploring its therapeutic potential, especially against antibiotic-resistant strains.
Industry: Considering its use in drug development or as a lead compound for new antibiotics.
Mechanism of Action
Katanosin B’s precise molecular targets and pathways remain an active area of research. Its effects likely involve disrupting cell wall synthesis, leading to bacterial death.
Comparison with Similar Compounds
While katanosin B shares some features with other cyclic depsipeptides, its specific amino acid composition and antibacterial potency set it apart. Similar compounds include katanosin A (which differs at amino acid position 7, with valine instead of isoleucine) and related acylcyclodepsipeptides .
Properties
IUPAC Name |
2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMKBWMQSNKASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H97N15O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

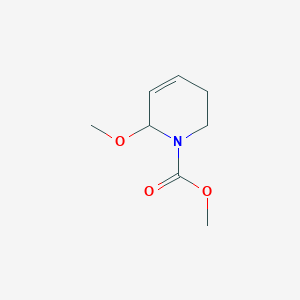
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
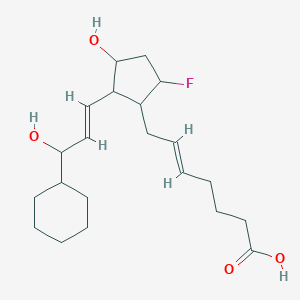
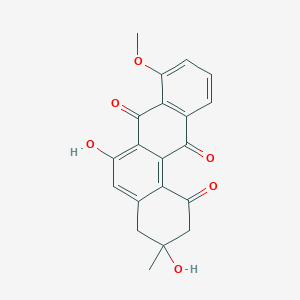
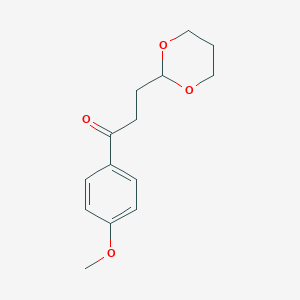
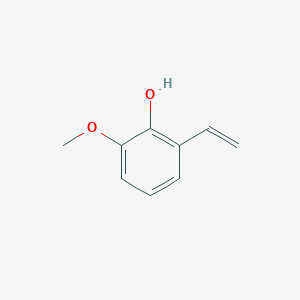
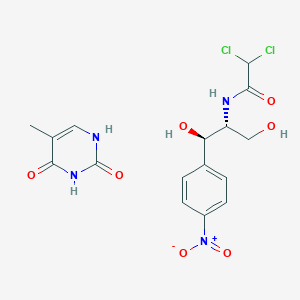
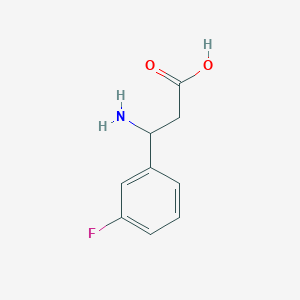

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

